B1579467 erythro-DL-Phenyserine

erythro-DL-Phenyserine

Cat. No.: B1579467
M. Wt: 181.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

Erythro-DL-phenylserine is systematically named using IUPAC rules as (2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid for the D-erythro enantiomer and (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid for the L-erythro form. The erythro designation arises from its stereochemical configuration, where the β-hydroxyl and α-amino groups reside on the same side of the Fischer projection. The DL prefix indicates the racemic mixture of D- and L-enantiomers. This compound belongs to the class of non-proteinogenic β-hydroxy-α-amino acids , characterized by a phenyl group at the β-carbon and a vicinal diol-like structure.

Molecular Formula and Stereochemical Configuration

The molecular formula of erythro-DL-phenylserine is C₉H₁₁NO₃ , with a molecular weight of 181.19 g/mol . The molecule contains two stereocenters at C2 (amino group) and C3 (hydroxyl group), leading to four possible stereoisomers. The erythro configuration is defined by the synperiplanar orientation of the amino and hydroxyl groups, as confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography.

Property Value
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Stereocenters 2 (C2, C3)
Configuration erythro (2R,3R or 2S,3S)
CAS Registry (DL-mixture) 2584-74-9

The Smiles notation for the D-erythro enantiomer is C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)N)O, while the L-erythro form is C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O.

Crystallographic Analysis and Conformational Isomerism

X-ray crystallography of erythro-DL-phenylserine derivatives reveals a gauche conformation between the phenyl ring and the carboxyl group, stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups. The crystal lattice is further stabilized by intermolecular C–H⋯O and C–H⋯N interactions , forming a triperiodic network.

Key crystallographic parameters for a related erythro-sulfone analog (C₁₆H₁₇BrO₂S) include:

  • Space group : P2₁/c
  • Unit cell dimensions : a = 9.105 Å, b = 10.665 Å, c = 16.688 Å, β = 102.16°
  • Hydrogen bonding : C3–H⋯O2 (2.42 Å) and C12–H⋯Br1 (3.01 Å).

Conformational flexibility is limited due to steric hindrance between the phenyl ring and adjacent functional groups. Density functional theory (DFT) calculations show a 10.2 kJ/mol energy barrier for rotation about the C2–C3 bond, favoring the erythro conformation.

Comparative Analysis with Related β-Phenylserine Diastereomers

Erythro-DL-phenylserine exhibits distinct physicochemical and biochemical properties compared to its threo diastereomers:

Property Erythro-DL Threo-DL
Melting Point 385–390 K 372–378 K
Specific Rotation (α)₂₅⁵⁴₆ +34.5° (c = 1, H₂O) -28.7° (c = 1, H₂O)
Enzymatic Reactivity Substrate for L-threonine aldolase Preferred by D-phenylserine dehydrogenase
Aqueous Solubility 12.7 g/L (25°C) 9.8 g/L (25°C)

The threo configuration, with antiperiplanar hydroxyl and amino groups, shows weaker hydrogen-bonding capacity but higher lipid solubility. Enzymatic studies reveal that L-threonine aldolase catalyzes the retro-aldol cleavage of erythro-DL-phenylserine 3.2× faster than the threo isomer, while D-phenylserine dehydrogenase exclusively oxidizes the threo form.

Properties

Molecular Weight

181.19

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
Erythro-DL-Phenyserine has been studied for its potential use as an antidepressant and anti-Parkinsonian agent. Research indicates that the L-threo form of 3-(3,4-dihydroxyphenyl)serine (a derivative of this compound) exhibits properties beneficial for treating mood disorders and Parkinson's disease due to its role in neurotransmitter modulation .

2. Antihypertensive Properties
The compound has also been investigated for its antihypertensive effects. Studies have shown that it can lower blood pressure, making it a candidate for hypertension management .

Enzymatic Applications

1. Substrate for Enzyme Studies
this compound serves as a substrate in various enzymatic reactions, particularly in studies involving serine hydroxymethyltransferase (SHMT). The compound's different stereoisomers exhibit varying reactivities, with the L-erythro form demonstrating superior kinetics in enzymatic reactions compared to other forms . This property is exploited to develop probes that can detect SHMT activity, which is crucial in metabolic pathways involving serine and glycine .

2. Synthesis of β-Hydroxy-α-Amino Acids
The compound is utilized in the synthesis of β-hydroxy-α-amino acids through aldol reactions catalyzed by specific enzymes. For instance, phenylserine aldolase can produce both threo and erythro forms from benzaldehyde and glycine, showcasing its utility in synthesizing complex amino acid derivatives .

Synthetic Chemistry Applications

1. Chemical Synthesis
this compound is employed as an intermediate in synthesizing optically active compounds. Its derivatives are used to create protected forms that serve as precursors for further chemical transformations, including the synthesis of N-methylserine derivatives .

2. Development of Molecular Probes
Recent advancements have led to the design of molecular probes based on this compound for detecting enzyme activities in biological samples. These probes leverage the compound's structural properties to provide insights into metabolic processes and enzyme kinetics .

Case Studies

Study Objective Findings
Investigate antidepressant effectsL-threo form shows efficacy in mood regulation.
Evaluate SHMT activityL-erythro form exhibits faster reaction rates; useful for probe development.
Synthesize β-hydroxy-α-amino acidsSuccessful production using phenylserine aldolase; both threo and erythro forms obtained.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Features of Erythro-DL-Phenyserine and Analogs
Compound Molecular Formula Key Functional Groups Stereochemistry Primary Applications
This compound* Hypothetical Phenyl, hydroxyl, amino groups Erythro (DL mixture) Under investigation
N-Methylephedrine C₁₁H₁₇NO Phenyl, hydroxyl, methylamino Erythro (L-configuration) Bronchodilator, decongestant
Ethinylestradiol C₂₀H₂₄O₂ Steroid backbone, ethinyl group N/A Oral contraceptive, HRT
Drospirenone impurities Variable Thiophene, naphthalene, amino Variable Synthetic byproducts

Key Observations :

  • Stereochemistry : Both this compound and N-methylephedrine share the erythro configuration, which enhances receptor binding specificity in chiral environments .
  • Functional Groups: Unlike ethinylestradiol (a steroid) or Drospirenone-related impurities (heterocyclic), this compound likely lacks steroidal or thiophene motifs, aligning more closely with amino alcohols like N-methylephedrine.

Analytical Methodologies

Table 2: Analytical Techniques for Compound Characterization
Compound Preferred Techniques Sensitivity Challenges Key References
This compound* Hypothetical: HPLC-MS, derivatization Likely low volatility/polarity N/A
Ethinylestradiol HPLC-MS/MS, UV detection Low plasma concentrations
N-Methylephedrine Chiral HPLC, NMR Enantiomeric resolution
Drospirenone impurities HPLC-UV, MS Structural complexity

Key Findings :

  • Derivatization (e.g., dansyl chloride for ethinylestradiol ) could enhance this compound’s detectability in mass spectrometry.

Preparation Methods

Method Overview

  • Reagents : Benzaldehyde, dl-alanine or glycine, sodium hydroxide, hydrochloric acid, organic solvents (e.g., dichloromethane).
  • Process :
    • Prepare two phases: an organic phase containing benzaldehyde and a phase transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide) in dichloromethane cooled to 0 °C, and an aqueous phase with dl-alanine or glycine dissolved in sodium hydroxide solution, also cooled to 0 °C.
    • Slowly add the basic amino acid solution dropwise into the organic phase over several hours while maintaining low temperature (2–4 °C) with stirring.
    • Continue stirring for additional hours to complete the reaction.
    • Add 1 M hydrochloric acid solution to acidify the mixture and heat to ~35 °C for 30 minutes.
    • Cool the solution to 20 °C to allow phase separation; separate aqueous and organic layers.
    • Concentrate the aqueous phase by distillation; cool further to 5 °C to crystallize phenylserine.
    • Isolate the crystalline product by filtration and dry under vacuum.

Reaction Conditions and Notes

Step Conditions Purpose / Outcome
Mixing benzaldehyde + HTAB 0 °C in dichloromethane Formation of reactive intermediate
Addition of amino acid base 0 °C, dropwise over 4.5 hours Controlled condensation reaction
Stirring 2–4 °C for 3 hours Reaction completion
Acidification 1 M HCl, heat at 35 °C for 30 min Protonation and phase separation
Cooling 20 °C then 5 °C Crystallization of phenylserine
  • The pH is carefully controlled to maintain the amino acid in its zwitterionic form, optimizing solubility and reaction kinetics.
  • The use of phase transfer catalysts facilitates reaction between aqueous and organic phases.
  • The crystallization step yields phenylserine in solid form, suitable for isolation and purification.

Mechanistic Insights

  • Maintaining the amino acid in the zwitterionic state (pH near its pKa ~9.0) reduces unwanted decarboxylation and side reactions.
  • The reaction proceeds via nucleophilic attack of the amino acid enolate on benzaldehyde, forming the β-hydroxy-α-amino acid framework.

This method was reported with yields sufficient for preparative purposes and has been refined with attention to temperature and pH control to optimize product purity and yield.

Biosynthetic and Enzymatic Approaches

Recent advances have highlighted enzymatic synthesis routes for β-hydroxy-α-amino acids, including phenylserine derivatives, leveraging enzymes such as L-threonine transaldolases (L-TTAs) and related ThDP-dependent enzymes.

Enzymatic Synthesis Highlights

  • Enzymes catalyze the formation of β-hydroxy-α-amino acids by transferring aldehyde groups to amino acid substrates under mild aqueous conditions.
  • These biocatalytic processes allow stereoselective formation of two chiral centers in a single step.
  • Enzymatic methods minimize the need for protecting groups and harsh chemicals, offering greener and more selective synthesis routes.

Key Enzymes and Mechanisms

Enzyme Type Function Reaction Type
L-threonine transaldolase Transfers aldehyde groups to amino acids Aldol-type C–C bond formation
ThDP-dependent decarboxylase Decarboxylates phenylpyruvate intermediates Decarboxylative condensation
  • These enzymes operate via thiamine diphosphate (ThDP)-dependent mechanisms, enabling formation of β-hydroxy-α-amino acids with high stereochemical control.
  • Genetic and biochemical studies on biosynthetic gene clusters (BGCs) have elucidated pathways for phenylserine analogs, facilitating biotechnological production.

Reductive Amination Route via Phenylacetylcarbinol

A patented chemical method describes the stereoselective preparation of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol (closely related to phenylserine) via reductive amination of L-(R)-phenylacetylcarbinol with primary aralkylamines.

Process Summary

  • Starting Material : L-(R)-phenylacetylcarbinol
  • Reagents : Primary aralkylamine (e.g., benzylamine), hydrogen gas, catalytic hydrogenation catalyst (e.g., Pd/C)
  • Steps :
    • Reductive amination of phenylacetylcarbinol with aralkylamine under hydrogen atmosphere in an alcohol solvent (methanol or ethanol) at controlled pressure (1–50 kg/cm²).
    • Catalytic hydrogenolysis to remove the N-aralkyl protecting group, yielding the free amine.
  • Reaction Conditions :
    • Molar ratios of phenylacetylcarbinol to amine: 1.2:1 to 1:5 (preferably 1.1:1 to 1:1.5)
    • Hydrogen pressure: 2 to 30 kg/cm² preferred
    • Solvent volume: 1.5 to 50 times the weight of phenylacetylcarbinol

Advantages

  • High stereoselectivity for the erythro isomer.
  • Efficient conversion avoiding low yields associated with optical resolution methods.
  • Use of commercially available starting materials and catalysts.

Reaction Scheme Summary

Step Description Conditions
Reductive amination Phenylacetylcarbinol + aralkylamine H2 atmosphere, Pd catalyst, alcohol solvent
Catalytic hydrogenolysis Removal of N-aralkyl group Continued hydrogenation under mild conditions

This patented process provides a scalable and stereoselective route to erythro-phenylserine derivatives, useful as chiral auxiliaries or resolving agents in asymmetric synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Enzymes Conditions Yield/Notes
Chemical condensation (Aldol) Benzaldehyde, glycine/alanine Low temp (0–35 °C), pH control, phase transfer catalyst Moderate yield, requires crystallization
Enzymatic synthesis L-threonine transaldolase, ThDP enzymes Mild aqueous, one-pot, stereoselective High stereocontrol, green chemistry approach
Reductive amination (Patent) L-phenylacetylcarbinol, benzylamine, Pd catalyst H2 pressure (2–30 kg/cm²), alcohol solvent High stereoselectivity, scalable

Q & A

What experimental methodologies are recommended for synthesizing and characterizing erythro-DL-Phenyserine in a laboratory setting?

Basic Research Question
Synthesis of this compound typically involves stereoselective organic reactions, such as asymmetric catalysis or chiral resolution techniques, to isolate the erythro-DL diastereomer. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) with chiral columns to confirm stereochemical purity, and mass spectrometry (MS) for molecular weight validation. For reproducibility, document reaction conditions (temperature, solvent, catalysts) and compare results against established protocols in chiral amine synthesis literature .

What in vitro assays are most effective for evaluating the biochemical activity of this compound?

Basic Research Question
Cell-based assays (e.g., enzyme inhibition, receptor binding) are critical. For example, dose-response experiments using fluorometric or colorimetric readouts can quantify IC₅₀ values. Include positive and negative controls (e.g., known inhibitors/agonists) and validate assay specificity via knockout models or competitive binding studies. Ensure statistical rigor by triplicate measurements and power analysis to determine sample size .

How can researchers design a robust in vivo study to assess the pharmacokinetic profile of this compound?

Advanced Research Question
Incorporate pharmacokinetic (PK) parameters such as bioavailability, half-life (t₁/₂), and tissue distribution. Use animal models (e.g., rodents) with ethical approval, and administer the compound via relevant routes (oral, intravenous). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration analysis. Address interspecies variability by comparing results across models and validate findings with compartmental modeling software (e.g., NONMEM) .

How should contradictory data on this compound’s mechanism of action be reconciled?

Advanced Research Question
Conduct a systematic review following PRISMA guidelines to aggregate and critically appraise conflicting studies. Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., dosage, model systems). If inconsistencies persist, propose hypothesis-driven experiments (e.g., knock-in/knockout models) to isolate variables. Transparently report limitations in original studies, such as assay sensitivity or batch-to-batch compound variability .

What computational strategies are suitable for predicting this compound’s interactions with biological targets?

Advanced Research Question
Leverage molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB) and quantify binding affinities. Validate predictions with molecular dynamics (MD) simulations to assess stability. Integrate quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., stereochemistry, substituents) with activity. Cross-reference results with experimental data to refine predictive accuracy .

What statistical approaches are optimal for analyzing dose-dependent toxicity data for this compound?

Advanced Research Question
Apply nonlinear regression models (e.g., probit or log-logistic) to estimate LD₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across dose groups. For longitudinal data, employ mixed-effects models to account for inter-individual variability. Predefine exclusion criteria and sensitivity analyses to mitigate outliers .

How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Basic Research Question
Standardize protocols using detailed synthetic workflows (e.g., reaction time, purification steps) and share raw data (NMR spectra, HPLC chromatograms) via open-access repositories. Collaborate with third-party labs for interlaboratory validation and report batch-specific impurities using orthogonal analytical methods (e.g., X-ray crystallography for absolute configuration) .

What ethical considerations are critical when designing clinical trials involving this compound?

Advanced Research Question
Obtain approval from institutional review boards (IRBs) and adhere to Declaration of Helsinki principles. Include informed consent protocols, data anonymization, and stopping rules for adverse events. For preclinical studies, follow ARRIVE guidelines to ensure animal welfare and transparent reporting .

How should researchers prioritize follow-up studies when preliminary data on this compound are inconclusive?

Advanced Research Question
Use decision matrices to weigh biological relevance, feasibility, and resource allocation. Prioritize studies addressing critical knowledge gaps (e.g., off-target effects, metabolic pathways). Pilot studies with adaptive designs (e.g., Bayesian methods) can refine hypotheses before large-scale experiments .

What strategies mitigate bias in data interpretation for this compound’s therapeutic potential?

Advanced Research Question
Implement blinding during data collection/analysis and pre-register study protocols (e.g., on Open Science Framework). Use independent replication labs and disclose conflicts of interest. For meta-analyses, assess publication bias via funnel plots and trim-and-fill methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.